![molecular formula C17H16N2O3 B2589674 5-(3-methoxybenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 866134-24-9](/img/structure/B2589674.png)
5-(3-methoxybenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
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Overview
Description
The compound “5-(3-methoxybenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” is a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant and amnesic properties .
Molecular Structure Analysis
The molecular structure of benzodiazepines generally consists of a benzene ring fused to a seven-membered diazepine ring .Chemical Reactions Analysis
Benzodiazepines can undergo a variety of reactions, including N-alkylation and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of benzodiazepines can vary greatly depending on their specific structure .Scientific Research Applications
Synthesis and Structural Characterization
Benzodiazepines derivatives, including variants similar to the specified compound, have been extensively researched for their broad spectrum of biological applications. These compounds are synthesized and characterized using various techniques such as NMR, IR, and single-crystal X-ray diffraction studies, highlighting their potential in supporting activity against human cancers. The molecular interactions and electronic properties of these compounds are studied to understand their potential applications further (Naveen et al., 2019).
Reductive N-Heterocyclization
The synthesis process involving 5-acyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones, including reductive N-heterocyclization, sheds light on the chemical reactivity and potential modifications of these compounds. Such studies contribute to a deeper understanding of their chemical properties and possible applications in creating new derivatives with specific functionalities (Jančienė et al., 2015).
Agricultural Applications
Research into 1,5-substituted 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives has explored their influence on the growth and productivity of agricultural crops, such as the narrow-leafed lupin. These compounds have been found to stimulate growth and reduce infestation by fungi, offering potential applications in agriculture to enhance crop yield and health (Asakavičiūtė et al., 2013).
Corrosion Inhibition
The inhibitive properties of 1,5-benzodiazepine derivatives against mild steel corrosion in acidic mediums have been investigated. These studies provide insights into their potential use as corrosion inhibitors, highlighting the efficiency of these compounds in protecting metal surfaces from corrosive processes. The interaction of these inhibitors with metal surfaces and their mechanism of action offer valuable information for industrial applications (Al-Fakih et al., 2020).
Antimicrobial and Antibacterial Activity
The synthesis of new derivatives of 1,5-benzodiazepines and their evaluation for antimicrobial and antibacterial activities underscore their potential in medical and pharmaceutical applications. These compounds exhibit promising results against a variety of bacterial and fungal strains, indicating their usefulness in developing new therapeutic agents (Kumar et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(3-methoxybenzoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-13-6-4-5-12(11-13)17(21)19-10-9-16(20)18-14-7-2-3-8-15(14)19/h2-8,11H,9-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVZOLRZSYZCHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-methoxybenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one |
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